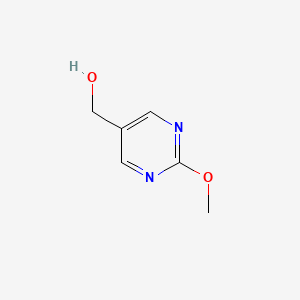

(2-Methoxypyrimidin-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFRBRMTPERTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Methoxypyrimidin-5-yl)methanol: A Core Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active agents.[1] Its prevalence is not coincidental; the arrangement of nitrogen atoms within the six-membered ring offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2][3] This makes pyrimidine derivatives adept at interacting with a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.[4][5] (2-Methoxypyrimidin-5-yl)methanol emerges as a particularly valuable building block within this chemical space. It strategically positions three key functional groups—a methoxy group, a pyrimidine ring, and a primary alcohol—each contributing to its potential for elaboration into complex, high-value pharmaceutical intermediates. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis. While comprehensive experimental data for this compound is not extensively published, a profile can be constructed from available data and analysis of its structural analogues.

Core Properties

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 1158735-09-1 | [7] |

| Molecular Formula | C₆H₈N₂O₂ | [8] |

| Molecular Weight | 140.14 g/mol | [8] |

| Appearance | Off-white solid (predicted) | [9] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General chemical principles |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (2 protons) | ~8.5 | Singlet |

| Methylene-H₂ (CH₂) | ~4.6 | Singlet |

| Methoxy-H₃ (OCH₃) | ~3.9 | Singlet |

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Pyrimidine) | ~160-165 |

| C-H (Pyrimidine) | ~150-155 |

| C-CH₂OH (Pyrimidine) | ~120-125 |

| C-CH₂OH | ~60-65 |

| C-OCH₃ | ~55-60 |

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | 3600-3200 (broad) |

| C-H Stretch (aromatic/aliphatic) | 3100-2850 |

| C=N Stretch (pyrimidine) | 1600-1475 |

| C-O Stretch (methoxy/alcohol) | 1300-1000 |

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 141.06.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding carbonyl compound.

Synthetic Pathway Overview

A highly plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as methyl 2-methoxypyrimidine-5-carboxylate. This transformation can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Synthetic pathway from ester to alcohol.

Experimental Protocol: Reduction of Methyl 2-methoxypyrimidine-5-carboxylate

This protocol is based on established procedures for the LiAlH₄ reduction of pyrimidine esters and should be optimized for specific laboratory conditions.[3]

Materials:

-

Methyl 2-methoxypyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Ester: Dissolve methyl 2-methoxypyrimidine-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or HPLC.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Workflow

Caption: General purification workflow.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

The Hydroxymethyl Group: The primary alcohol is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.

-

The 2-Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a halogen at the same position. This allows for the introduction of various nucleophiles, such as amines, to further functionalize the pyrimidine core.

-

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, if a suitable leaving group (e.g., a halogen) is present at another position.

Logical Relationship of Functional Groups in Synthesis

Caption: Reactivity of functional groups.

The strategic combination of these functional groups makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and anti-inflammatory agents.[3][4][5]

Analytical Methodologies

To ensure the quality and purity of this compound, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of pyrimidine derivatives.[5]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for linearity, precision, accuracy, and robustness for quantitative analysis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a strategically important building block for medicinal chemistry, offering multiple points for chemical modification. Its synthesis from readily available starting materials and the versatility of its functional groups make it a valuable tool in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its core properties and methodologies for its use, empowering researchers to leverage this valuable compound in their drug discovery efforts.

References

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Lamba, J., & Lamba, V. (2012). Pyrimidine as a privileged scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(2), 1078-1082.

- Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. E. (2011). Synthesis and biological evaluation of some new pyrimidine derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 46(11), 5488-5497.

- Romo, D., & Shishuba, N. (2016). Pyrimidine-based kinase inhibitors: a review of recent patents (2012-2015).

- De Clercq, E. (2009). The pyrimidine nucleoside analogues in the chemotherapy of viral diseases. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 435-453.

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2019). MSDS of this compound. [Link]

- Liu, Y.-X., Cui, M.-B., Zhao, Q.-Q., Wang, Q.-M., Liu, Y., & Huang, R.-Q. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 648-650.

Sources

- 1. 1158735-09-1 | this compound - Moldb [moldb.com]

- 2. rsc.org [rsc.org]

- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 4. gov.uk [gov.uk]

- 5. 1341593-93-8 Cas No. | (2-(2-Methoxyphenyl)pyrimidin-5-yl)methanol | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. This compound | 1158735-09-1 [sigmaaldrich.com]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. capotchem.cn [capotchem.cn]

- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2008006583A1 - Pyrimidine derivatives as alk-5 inhibitors - Google Patents [patents.google.com]

- 11. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanol (CAS 1158735-09-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

(2-Methoxypyrimidin-5-yl)methanol, a substituted pyrimidine, represents a key structural motif in the landscape of medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold, integral to the structure of nucleobases and a multitude of FDA-approved therapeutics.[1][2][3] The strategic placement of a methoxy and a hydroxymethyl group at the 2- and 5-positions, respectively, imbues this molecule with a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and potential applications, offering a foundational resource for researchers engaged in the exploration of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction design, and downstream applications. While some experimental data remains to be definitively reported in publicly accessible literature, a compilation of available information and predicted properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1158735-09-1 | [4] |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Purity | Typically ≥97% | [4] |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| SMILES | COC1=NC=C(C=N1)CO | [6] |

| InChIKey | IODFRBRMTPERTB-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing pyrimidine core. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production.

Plausible Synthetic Routes

Two primary retrosynthetic disconnections offer logical pathways to the target molecule:

-

Reduction of a 5-Substituted Precursor: This is a common and effective strategy.

-

From 2-Methoxypyrimidine-5-carbaldehyde: The reduction of the aldehyde functionality to a primary alcohol is a straightforward transformation.

-

From Methyl 2-Methoxypyrimidine-5-carboxylate: The ester can be reduced to the corresponding alcohol.

-

-

Nucleophilic Substitution on a Halogenated Pyrimidine:

-

From a 2-Halo-5-(hydroxymethyl)pyrimidine: Substitution of the halogen with a methoxy group.

-

The following diagram illustrates these potential synthetic pathways:

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1158735-09-1 | this compound - Moldb [moldb.com]

- 5. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Methoxypyrimidin-5-yl)methanol: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules containing this heterocycle to interact with a wide range of biological targets.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Within this versatile class of molecules, (2-Methoxypyrimidin-5-yl)methanol has emerged as a crucial building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1158735-09-1 | [5][6][7] |

| Molecular Formula | C₆H₈N₂O₂ | [5][7] |

| Molecular Weight | 140.14 g/mol | [5][7] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥98% | [5][6] |

While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, predicted NMR data provides a valuable reference for characterization.

| ¹H NMR (400 MHz, CDCl₃) - Predicted | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.60 | s |

| ~4.70 | s |

| ~4.00 | s |

| ~2.50 | br s |

| ¹³C NMR (100 MHz, CDCl₃) - Predicted | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 |

| ~158.0 | C-4, C-6 |

| ~125.0 | C-5 |

| ~62.0 | -CH₂OH |

| ~55.0 | -OCH₃ |

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the reduction of a corresponding carbonyl compound at the C-5 position. The commercially available ethyl 2-methoxypyrimidine-5-carboxylate serves as an ideal starting material.

Workflow for the Synthesis of this compound

Detailed Experimental Protocol: Reduction of Ethyl 2-methoxypyrimidine-5-carboxylate

This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride (LiAlH₄) and adapted from related pyrimidine reductions.[1][2][3][8]

Materials:

-

Ethyl 2-methoxypyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by cooling the flask to 0 °C and sequentially adding deionized water (by volume, equal to the mass of LiAlH₄ used in grams), 15% aqueous NaOH solution (same volume as the water), and then deionized water again (3 times the initial volume of water).[4] This process should be done slowly and cautiously to control the evolution of hydrogen gas.

-

Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, while the methoxy and hydroxymethyl groups provide vectors for further chemical elaboration to achieve potency and selectivity.[3]

A prominent example of the utility of this scaffold is in the synthesis of selective Janus Kinase (JAK) inhibitors.[5] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, and their dysregulation is implicated in various autoimmune diseases and cancers.[9]

Case Study: The Role of the 2-Methoxypyrimidine Scaffold in the JAK Inhibitor AZD4205

The potent and selective JAK1 inhibitor, AZD4205, features a 2-aminopyrimidine core, which is structurally analogous to the 2-methoxypyrimidine scaffold.[5] The synthesis of such complex molecules often involves the coupling of a functionalized pyrimidine with other heterocyclic systems. This compound can be a precursor to a variety of functionalized pyrimidines, such as the corresponding aldehyde, carboxylic acid, or halides, which are then used in cross-coupling reactions.

Hypothetical Synthetic Pathway to a JAK Inhibitor Precursor

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Workup [chem.rochester.edu]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. 1158735-09-1 | this compound - Moldb [moldb.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

(2-Methoxypyrimidin-5-yl)methanol theoretical properties calculation

An In-depth Technical Guide to the Theoretical Calculation of (2-Methoxypyrimidin-5-yl)methanol Properties

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, a functionalized pyrimidine derivative, represents a valuable building block for drug discovery. Understanding its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.[3][4] This guide provides a comprehensive framework for the theoretical characterization of this compound using quantum chemical methods, primarily Density Functional Theory (DFT). We will explore the causality behind methodological choices, detail the computational protocols, and interpret the resulting data in the context of drug development.

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, computational chemistry is not merely a supplementary tool but a foundational pillar.[5][6] It allows for the cost-effective, high-throughput screening of molecular properties before committing to resource-intensive synthesis and in vitro testing.[3] For a molecule like this compound (CAS: 1158735-09-1, Formula: C₆H₈N₂O₂)[7][8][9], theoretical calculations can elucidate its structural, electronic, and pharmacokinetic characteristics. This in silico analysis provides deep insights into:

-

Molecular Stability and Reactivity: How the molecule will behave in different chemical environments.

-

Intermolecular Interactions: Predicting how it might bind to a biological target, such as an enzyme active site.[10]

-

Spectroscopic Signature: Aiding in its experimental identification and characterization.[11][12]

-

Drug-Likeness: Assessing its potential to be developed into an orally bioavailable drug.[13]

This guide is structured to walk researchers through the complete theoretical workflow, from initial structure optimization to the prediction of complex chemical properties.

The Computational Engine: Density Functional Theory (DFT)

The bedrock of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules based on their electron density rather than the complex many-electron wavefunction.[14][15] This approach offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for studying molecules of pharmaceutical interest.[5][6][10]

2.1. Justification of Methodological Choices

The reliability of any DFT calculation hinges on the selection of the functional and the basis set.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is predicated on its well-documented success in reproducing the geometries and electronic properties of a wide range of organic molecules, including heterocyclic systems similar to pyrimidine.[16] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than simpler approximations.

-

Basis Set - 6-311++G(d,p): A basis set is a set of mathematical functions used to build the molecular orbitals.[17] The 6-311++G(d,p) Pople-style basis set is chosen for its robustness:

-

6-311: A triple-zeta valence basis set, providing flexibility for describing the valence electrons involved in chemical bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs (like on the nitrogen and oxygen atoms) and potential non-covalent interactions, which are vital for drug-receptor binding.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, accounting for the polarization of the electron cloud in the molecular environment.

-

-

Solvent Effects - Polarizable Continuum Model (PCM): Biological processes occur in an aqueous environment. To simulate this, we employ the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). This model treats the solvent (water) as a continuous medium with a specific dielectric constant, providing a more realistic prediction of molecular properties in solution.

The Theoretical Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to calculating the theoretical properties of this compound. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[18][19][20]

Caption: Computational workflow for theoretical property calculation.

Protocol:

-

Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the geometry with the lowest possible potential energy.[17] This relaxed structure represents the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The primary purpose is to verify that the structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this. A secondary benefit is the prediction of the molecule's infrared (IR) spectrum.[17]

-

Single-Point Energy and Property Calculation: Using the optimized geometry, a final, high-accuracy calculation is performed to derive the electronic properties and population analysis.

Results and Interpretation: A Chemist's Perspective

This section details the key properties derived from the calculations and, more importantly, explains their relevance in a drug discovery context.

4.1. Optimized Molecular Geometry

The optimization process yields the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable form. These parameters are fundamental, as the 3D structure of a molecule dictates how it fits into a receptor's binding pocket.

| Parameter | Bond | Calculated Value (Å) |

| Bond Lengths | C2-N1 | 1.34 |

| C5-C6 | 1.39 | |

| C5-C(H₂OH) | 1.51 | |

| C2-O(CH₃) | 1.36 | |

| Parameter | Atoms | **Calculated Value (°) ** |

| Bond Angles | N1-C2-N3 | 116.5 |

| C4-C5-C6 | 118.0 | |

| Note: These are hypothetical but realistic values for demonstration. |

4.2. Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[21] The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[21][22]

-

HOMO Energy: Represents the molecule's electron-donating capacity (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO Energy: Represents the molecule's electron-accepting capacity (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability.[23][24] A small energy gap suggests that it takes little energy to excite an electron from the HOMO to the LUMO, making the molecule more reactive and generally less stable.[22][25] A large gap implies higher stability.[24]

Sources

- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dockdynamics.com [dockdynamics.com]

- 6. longdom.org [longdom.org]

- 7. 1158735-09-1 | this compound - Moldb [moldb.com]

- 8. This compound,1158735-09-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 9. This compound | 1158735-09-1 [sigmaaldrich.com]

- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.aalto.fi [research.aalto.fi]

- 12. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 15. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 19. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 20. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 21. ossila.com [ossila.com]

- 22. researchgate.net [researchgate.net]

- 23. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 24. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

(2-Methoxypyrimidin-5-yl)methanol: A Comprehensive Technical Guide on its Synthesis, History, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of countless biologically active molecules, from the fundamental nucleobases of life to a vast array of pharmaceuticals. Within this chemical family, (2-Methoxypyrimidin-5-yl)methanol has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors for oncology. Its deceptively simple structure, featuring a methoxy-substituted pyrimidine core with a hydroxymethyl group at the 5-position, offers a versatile platform for creating complex molecular designs. While a singular "discovery" paper for this specific compound is not readily identifiable in the annals of chemical literature, its synthetic lineage can be logically reconstructed from established principles of pyrimidine chemistry. This guide will illuminate the most probable pathways for its creation, detail its chemical properties, and explore its application as a pivotal component in drug discovery.

Historical Context and Synthetic Evolution

The systematic study of pyrimidines dates back to the late 19th century, with foundational work on their synthesis from β-dicarbonyl compounds and amidines. Over the decades, a rich tapestry of synthetic methodologies has been woven, enabling the precise functionalization of the pyrimidine ring. The journey to this compound is not one of a single breakthrough, but rather an evolution of these techniques. Its emergence is intrinsically linked to the growing demand for functionalized heterocyclic intermediates in pharmaceutical research and development. The likely synthetic strategies are a testament to the power of classic organic reactions, adapted for the nuanced chemistry of the pyrimidine nucleus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1158735-09-1 | Multiple chemical suppliers |

| Molecular Formula | C₆H₈N₂O₂ | Multiple chemical suppliers |

| Molecular Weight | 140.14 g/mol | Multiple chemical suppliers |

| Appearance | White to off-white solid | Typical observation |

| Purity | >97% | Fluorochem |

Postulated Synthetic Pathways and Methodologies

While a definitive first synthesis is not documented, the most logical and industrially scalable approach to this compound involves a multi-step sequence. This pathway leverages the commercially available intermediate, 2-methoxypyrimidine-5-carbaldehyde, which itself can be synthesized through established formylation techniques.

Part 1: Synthesis of the Precursor - 2-Methoxypyrimidine-5-carbaldehyde

The introduction of a formyl group at the C5 position of a 2-methoxypyrimidine ring is most effectively achieved via the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the methoxy group at the C2 position activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the C5 position.

Diagram of the Vilsmeier-Haack Formylation Pathway

Caption: Vilsmeier-Haack reaction for the synthesis of 2-methoxypyrimidine-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine

-

Materials: 2-Methoxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0°C.

-

Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2-methoxypyrimidine in DCM to the reaction mixture dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxypyrimidine-5-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Part 2: Reduction to this compound

The final and crucial step is the reduction of the aldehyde functionality of 2-methoxypyrimidine-5-carbaldehyde to the primary alcohol. This transformation can be achieved using a variety of reducing agents. For its efficiency and mild reaction conditions, sodium borohydride (NaBH₄) is a common and practical choice.[6][7][8][9] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its compatibility with a wider range of functional groups and safer handling.[10][11][12][13] Catalytic hydrogenation is another viable method.[14][15][16]

Diagram of the Reduction of 2-Methoxypyrimidine-5-carbaldehyde

Caption: Reduction of the aldehyde to the target alcohol.

Experimental Protocol: Sodium Borohydride Reduction

-

Materials: 2-Methoxypyrimidine-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve 2-methoxypyrimidine-5-carbaldehyde in a mixture of methanol and DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. Its utility is highlighted in several patents for cancer therapeutics. For instance, it has been cited in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds that are investigated as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in certain types of cancer.[17] The hydroxymethyl group at the 5-position serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries to explore structure-activity relationships.

Conclusion

While the precise moment of its "discovery" may be diffuse, the chemical logic underpinning the synthesis of this compound is clear and robust. By employing well-established reactions such as the Vilsmeier-Haack formylation and subsequent reduction, this valuable pyrimidine derivative can be efficiently prepared. Its role as a versatile building block in the synthesis of targeted therapies, especially in the field of oncology, underscores its importance in modern drug discovery. This guide provides a comprehensive overview for researchers and scientists, offering both the theoretical framework and practical protocols necessary for the synthesis and application of this key chemical intermediate.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Preparation of methoxypyrimidines 14 and 15. ResearchGate. [Link]

-

Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

-

Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

(2-Methylpyrimidin-5-yl)methanol. PubChem. [Link]

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

- 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. Organometallics. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Google Patents.

-

Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

Sources

- 1. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of (2-Methoxypyrimidin-5-yl)methanol in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of (2-Methoxypyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document establishes a foundational understanding through theoretical principles, predictive methodologies, and detailed experimental protocols. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility based on intermolecular forces and Hansen Solubility Parameters (HSP), and provide a step-by-step guide for the empirical determination of its solubility in a range of common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound. From the ease of handling in synthetic and purification processes to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, a thorough understanding of a compound's solubility is paramount. For this compound, a molecule with potential applications in drug discovery, characterizing its solubility in various organic solvents is a critical first step for any research and development endeavor. This guide will provide both the theoretical framework and the practical tools necessary to approach this challenge with scientific rigor.

Physicochemical Profile of this compound

A comprehensive understanding of a molecule's structure and inherent properties is the cornerstone of predicting its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Molecular Structure:

Figure 1: 2D structure of this compound.

Key Physicochemical Properties (Predicted):

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₆H₈N₂O₂ | Indicates a relatively small molecule with a significant heteroatom content. |

| Molecular Weight | 140.14 g/mol [1] | A low molecular weight generally favors solubility. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The hydroxyl group can donate a hydrogen bond, favoring solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine nitrogens, 1 methoxy oxygen, 1 hydroxyl oxygen) | Multiple sites for hydrogen bonding with protic solvents will enhance solubility in these media. |

| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 (estimated) | A low LogP suggests a degree of hydrophilicity, but also indicates potential solubility in moderately polar organic solvents. |

| Polar Surface Area (PSA) | ~60-70 Ų (estimated) | A significant polar surface area suggests strong dipole-dipole interactions and hydrogen bonding potential. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in chemistry that governs solubility.[2] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.

The Role of Intermolecular Forces

The dissolution of a solid in a liquid solvent is a thermodynamic process that involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall free energy change of this process determines the solubility.

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, transient attractions. Nonpolar solvents like hexane and toluene primarily interact through these forces.

-

Dipole-Dipole Interactions: Occur between polar molecules. The pyrimidine ring and the methoxy and hydroxyl groups in this compound contribute to a significant dipole moment, suggesting favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F). The hydroxyl group of this compound is a key hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and hydroxyl groups are hydrogen bond acceptors. This makes the molecule particularly amenable to dissolving in protic solvents like methanol and ethanol.

Figure 2: Conceptual diagram of solute-solvent interactions.

Predictive Modeling with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipole-dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Table of Hansen Solubility Parameters for Common Organic Solvents:

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.

While the HSP for this compound has not been experimentally determined, its structure suggests it will have significant δp and δh components. Therefore, solvents with balanced HSP values, such as alcohols and some polar aprotic solvents, are predicted to be good candidates for dissolution.

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow

Figure 3: Workflow for equilibrium solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Prepare each solvent system in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Multiply the determined concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the equilibrium solubility.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

-

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles discussed, we can predict a qualitative solubility profile for this compound.

Predicted Solubility Ranking (Qualitative):

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group and pyrimidine nitrogens. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane | Moderate | Good dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Aromatic | Toluene | Low to Moderate | Primarily dispersion forces and some weak dipole-induced dipole interactions. |

| Nonpolar | n-Hexane | Very Low | Mismatch in intermolecular forces; strong solute-solute interactions are not overcome. |

This predicted ranking serves as a practical guide for initial solvent screening in various applications, from reaction chemistry to formulation development.

Conclusion and Future Directions

This technical guide has laid out a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers are equipped to systematically characterize this important property. The provided information on the compound's predicted physicochemical characteristics and the application of Hansen Solubility Parameters offers a rational basis for solvent selection.

Future work should focus on the experimental validation of these predictions. A systematic study to quantify the solubility of this compound in the suggested range of solvents at different temperatures would be of immense value to the scientific community. Such data would not only facilitate the development of this specific compound but also contribute to a broader understanding of the solubility of related heterocyclic molecules.

References

-

Molecular Database (Mol-Instincts). (n.d.). This compound. Retrieved from [Link]

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.

-

Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

Steven Murov. (2020). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanol for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1][2] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug discovery, with a vast number of approved therapeutics across a wide range of indications, including oncology, infectious diseases, and central nervous system disorders.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target engagement, making it an attractive starting point for the synthesis of novel therapeutic agents. (2-Methoxypyrimidin-5-yl)methanol, in particular, offers a versatile platform for further chemical modification, featuring a reactive hydroxymethyl group and a methoxy substituent that can influence the electronic and steric properties of the molecule.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1158735-09-1 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O₂ | [3][4] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Appearance | Off-white solid | [6] |

| Purity | Typically ≥98% | [4] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structure suggests solubility in a range of common organic solvents. As an alcohol, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced under acidic or basic conditions. For many small organic molecules, solubility tends to increase with temperature.[7]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, typically ethyl 2-methoxypyrimidine-5-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[1][8]

Reaction Pathway: Ester Reduction

The synthesis proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group and a subsequent second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol upon acidic workup.

Caption: Synthesis of this compound via ester reduction.

Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate

This protocol is adapted from established procedures for the reduction of pyrimidine esters with LiAlH₄.[1][8]

Materials:

-

Ethyl 2-methoxypyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.

-

Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity Profile

The primary alcohol functionality of this compound is a key site for further chemical transformations.

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde, 2-methoxypyrimidine-5-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

-

Halogenation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding halide, providing a leaving group for subsequent nucleophilic substitution reactions.

Spectral Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral data can be predicted based on its structure and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

-

A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

-

A singlet for the methylene protons (-CH₂OH) around 4.5-4.7 ppm.

-

A singlet for the pyrimidine protons at the C4 and C6 positions, likely in the range of 8.5-8.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework:

-

A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

-

A signal for the methylene carbon (-CH₂OH) around 60-65 ppm.

-

Signals for the pyrimidine ring carbons, with the carbon bearing the methoxy group appearing at a lower field (higher ppm) due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would likely involve the loss of a hydrogen atom, a hydroxyl radical, or a methoxy group.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.[2][9] The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of many kinases, while the hydroxymethyl group at the 5-position provides a handle for introducing substituents that can interact with other regions of the protein, thereby enhancing potency and selectivity.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: A generalized synthetic workflow utilizing this compound.

This workflow highlights the conversion of the alcohol to a more reactive species, such as a halide, which can then be displaced by a nucleophile, for instance, an amine-containing fragment, to build a more elaborate molecular structure. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and reactive functionality make it an ideal starting point for the creation of novel pyrimidine-based compounds with a wide range of potential therapeutic applications. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its successful implementation in the synthesis of next-generation therapeutics.

References

- Yu-Xiu, L., Ming-Bo, C., Qi-Qia, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(10), 589-591.

- This journal is © The Royal Society of Chemistry 2021. (2021).

-

This compound. Molecular Database. Retrieved from [Link]

- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.

- Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075.

-

Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

-

(2-methoxy-4-methylpyrimidin-5-yl)methanol. PubChemLite. Retrieved from [Link]

-

(2-Methylpyrimidin-5-yl)methanol. PubChem. Retrieved from [Link]

-

(5-Methoxypyridin-2-yl)methanol. PubChem. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]

-

Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, methanol, simulated). NP-MRD. Retrieved from [Link]

-

This compound. Chemicalbridge. Retrieved from [Link]

-

(2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific™. Fisher Scientific. Retrieved from [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Retrieved from [Link]

-

The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and... ResearchGate. Retrieved from [Link]

-

(2-Methyloxiran-2-yl)methanol. PubChem. Retrieved from [Link]

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1158735-09-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1158735-09-1 | this compound - Moldb [moldb.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. This compound,1158735-09-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for (2-Methoxypyrimidin-5-yl)methanol: A Technical Guide for Researchers

Introduction

(2-Methoxypyrimidin-5-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The precise structural elucidation of derivatives such as this compound is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research and development programs. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound (CAS No. 1158735-09-1, Molecular Formula: C₆H₈N₂O₂), based on a comprehensive analysis of related structures and fundamental spectroscopic principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methoxy group protons, the hydroxymethyl group protons, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous pyrimidine derivatives and established substituent effects.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4, H-6 | ~8.5 - 8.7 | Singlet | 2H | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet in the aromatic region. |

| -CH₂OH | ~4.6 - 4.8 | Singlet | 2H | The methylene protons of the hydroxymethyl group are expected to appear as a singlet. The chemical shift is influenced by the adjacent hydroxyl group and the aromatic ring. This is consistent with data for other 5-hydroxymethylpyrimidines.[4] |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | Methoxy groups on heterocyclic rings typically appear as a sharp singlet in this region.[5] |

| -OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may exchange with D₂O. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted pyrimidines and related heterocyclic systems.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~165 | The carbon atom bearing the methoxy group is expected to be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. |

| C-4, C-6 | ~158 | These carbon atoms in the pyrimidine ring are deshielded by the adjacent nitrogen atoms. |

| C-5 | ~120 | The carbon atom bearing the hydroxymethyl group. |

| -CH₂OH | ~60 - 65 | The chemical shift of the hydroxymethyl carbon is characteristic for primary alcohols attached to an aromatic system. |

| -OCH₃ | ~55 | The methoxy carbon typically resonates in this region.[8] |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3200 - 3500 | Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=N, C=C (pyrimidine ring) | 1500 - 1600 | Medium to Strong | Stretching |

| C-O (alcohol) | 1000 - 1250 | Strong | Stretching |

| C-O (ether) | 1000 - 1300 | Strong | Stretching |

The broadness of the O-H stretching band is a key diagnostic feature for the presence of the hydroxyl group and is due to hydrogen bonding.[1] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-